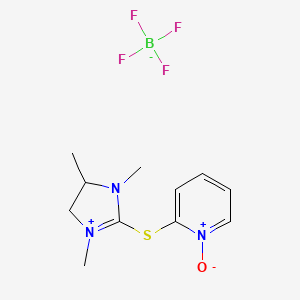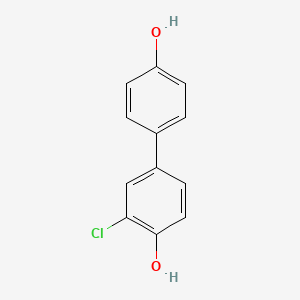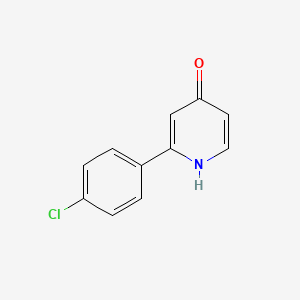
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE is a chemical compound with the molecular formula C8H4F3NO. It is known for its unique structure, which includes an isocyanate group and a trifluoromethanesulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
The synthesis of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE typically involves the reaction of 3-TRIFLUOROMETHANESULFONYLBENZOYL chloride with sodium azide, followed by thermal decomposition to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 60-80°C .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Oxidation and Reduction: While the trifluoromethanesulfonyl group is generally stable, the isocyanate group can be involved in oxidation or reduction reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The trifluoromethanesulfonyl group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE can be compared with other similar compounds, such as:
1-ISOCYANATO-3-TRIFLUOROMETHYLBENZENE: This compound lacks the sulfonyl group, making it less electrophilic and less reactive towards nucleophiles.
1-ISOCYANATO-4-TRIFLUOROMETHANESULFONYLBENZENE: The position of the isocyanate group affects the reactivity and the types of reactions it can undergo.
1-ISOCYANATO-3-METHANESULFONYLBENZENE: The replacement of the trifluoromethyl group with a methyl group significantly alters the compound’s reactivity and applications.
The uniqueness of this compound lies in its combination of the highly reactive isocyanate group and the electron-withdrawing trifluoromethanesulfonyl group, which enhances its reactivity and makes it suitable for a wide range of applications.
特性
IUPAC Name |
1-isocyanato-3-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-2-6(4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAFJJSIURPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)






![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)

